molecular formula C13H20N4OS2 B6470978 4-[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-3-carbonyl]thiomorpholine CAS No. 2640891-95-6

4-[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-3-carbonyl]thiomorpholine

Cat. No.: B6470978
CAS No.: 2640891-95-6
M. Wt: 312.5 g/mol
InChI Key: GQEMVVZDKLJASH-UHFFFAOYSA-N
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Description

4-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine-3-carbonyl]thiomorpholine is a heterocyclic compound featuring a thiomorpholine core linked via a carbonyl group to a piperidine ring substituted with a 5-methyl-1,3,4-thiadiazole moiety. This structure combines sulfur-containing rings (thiomorpholine and thiadiazole) with a piperidine scaffold, which are common in bioactive molecules due to their ability to engage in hydrogen bonding, hydrophobic interactions, and π-stacking.

Properties

IUPAC Name

[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4OS2/c1-10-14-15-13(20-10)17-4-2-3-11(9-17)12(18)16-5-7-19-8-6-16/h11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEMVVZDKLJASH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2CCCC(C2)C(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-3-carbonyl]thiomorpholine typically involves multiple steps, starting with the formation of the thiadiazole ring. One common approach is to react 5-methyl-1,3,4-thiadiazol-2-yl with piperidine-3-carbonyl chloride in the presence of a suitable base, such as triethylamine, to form the intermediate piperidine derivative. This intermediate is then reacted with thiomorpholine under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The sulfur atoms in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The thiadiazole ring can be reduced to form a thiazole derivative.

  • Substitution: : The piperidine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and sodium periodate.

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Sulfoxides and sulfones.

  • Reduction: : Thiazole derivatives.

  • Substitution: : Various substituted piperidines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and materials.

Biology

In biological research, 4-[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-3-carbonyl]thiomorpholine has shown potential as a bioactive molecule. It can be used to study enzyme inhibition, receptor binding, and other biological processes.

Medicine

This compound has been investigated for its medicinal

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-3-carbonyl]thiomorpholine can be contextualized by comparing it to analogous molecules, such as 4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-3-pyridine-sulfonamide (Compound 3) described in Molecules (2015) . Below is a detailed analysis:

Structural Comparison

Feature This compound 4-[(5-Methyl-1,3,4-Thiadiazol-2-yl)Thio]-3-Pyridine-Sulfonamide (Compound 3)
Core Structure Thiomorpholine-piperidine hybrid Pyridine-sulfonamide
Key Substituents 5-Methyl-1,3,4-thiadiazole on piperidine 5-Methyl-1,3,4-thiadiazole via thioether linkage on pyridine
Sulfur Content Two sulfur atoms (thiomorpholine + thiadiazole) Three sulfur atoms (sulfonamide + thiadiazole + thioether)
Synthesis Conditions Not specified in provided evidence High-pressure, high-temperature nucleophilic substitution

Functional Implications

Bioactivity Potential: Compound 3 belongs to a series of diarylsulfonylurea (DSU) derivatives evaluated for anticancer activity. Its pyridine-sulfonamide core and thiadiazole substituent likely enhance binding to cellular targets such as kinases or tubulin .

Synthetic Accessibility: Compound 3 requires forcing conditions (elevated pressure/temperature) for synthesis, which may limit scalability .

Thermodynamic and Solubility Properties: The thiomorpholine ring (with a saturated sulfur-containing six-membered ring) may confer greater conformational flexibility and solubility in nonpolar environments compared to the rigid pyridine-sulfonamide core of Compound 3.

Research Findings and Limitations

  • Anticancer Activity: While Compound 3’s series demonstrated anticancer properties, the target compound’s bioactivity remains uncharacterized in the provided evidence. Thiadiazoles are known to inhibit enzymes like carbonic anhydrase or histone deacetylases (HDACs), suggesting plausible mechanistic overlap .
  • Knowledge Gaps: No data on the target compound’s pharmacokinetics, toxicity, or specific molecular targets is available in the referenced material.

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